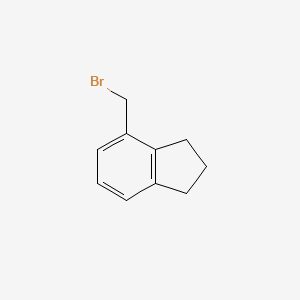

4-(Bromomethyl)-2,3-dihydro-1H-indene

描述

Historical Context and Significance of the Indene (B144670) and Dihydroindene Ring Systems in Organic Chemistry

The indene ring system, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, has been a subject of study in organic chemistry for over a century. nih.gov Its partially saturated analogue, 2,3-dihydro-1H-indene, also known as indane, provides a rigid scaffold that is present in a variety of natural products and biologically active molecules. nih.govucm.es The unique structural framework of these systems, combining aromatic and aliphatic characteristics, has made them valuable building blocks in the synthesis of more complex molecular architectures. researchgate.net Historically, indene was first isolated from coal tar, and its chemistry has since been extensively explored, leading to a deep understanding of its reactivity and potential applications. nih.gov The development of synthetic methodologies to construct and functionalize the indene and dihydroindene skeletons has been a continuous area of research, driven by their utility in medicinal chemistry and materials science. google.com

Overview of Halogenated Aliphatic and Aromatic Compounds in Synthetic Methodologies

Halogenated organic compounds, encompassing both aliphatic and aromatic derivatives, are fundamental reagents and intermediates in synthetic organic chemistry. The introduction of a halogen atom, such as bromine, into an organic molecule dramatically alters its chemical reactivity, providing a handle for a wide array of chemical transformations. researchgate.net Haloalkanes and haloarenes serve as precursors for the formation of carbon-carbon and carbon-heteroatom bonds through various reactions, including nucleophilic substitution, elimination, and organometallic coupling reactions. researchgate.net The utility of these compounds is widespread, finding applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.net Brominated compounds, in particular, often exhibit a favorable balance of reactivity and stability, making them highly valuable in synthetic strategies.

Specific Research Importance of 4-(Bromomethyl)-2,3-dihydro-1H-indene within Indene Chemistry

Within the family of indene derivatives, this compound emerges as a significant synthetic intermediate. Its importance lies in the strategic placement of a reactive bromomethyl group on the aromatic portion of the dihydroindene scaffold. This benzylic bromide functionality is particularly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups at the 4-position of the dihydroindene ring. This reactivity makes it a valuable building block for the synthesis of a diverse range of more complex molecules, including potential therapeutic agents and functional materials. The rigid dihydroindene core provides a well-defined three-dimensional structure, while the bromomethyl group acts as a versatile anchor for molecular elaboration.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound is primarily centered on its utility as a synthetic building block. The main objectives of such research include the development of efficient and scalable synthetic routes to the compound itself, as well as the exploration of its reactivity with various nucleophiles and in different reaction manifolds. A key goal is to leverage its unique structural and chemical properties to construct novel molecular entities with potential applications in fields such as medicinal chemistry, where the dihydroindene scaffold is a known pharmacophore, and materials science, where tailored organic molecules are sought for specific electronic or optical properties. Furthermore, investigations may aim to elucidate the structure-activity relationships of its derivatives, contributing to the rational design of new functional molecules.

Structure

2D Structure

属性

IUPAC Name |

4-(bromomethyl)-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZLITXTJOYMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193814-22-1 | |

| Record name | 4-(bromomethyl)-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Studies of 4 Bromomethyl 2,3 Dihydro 1h Indene

Nucleophilic Substitution Reactions at the Bromomethyl Group of 4-(Bromomethyl)-2,3-dihydro-1H-indene

The carbon-bromine bond in the benzylic bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of diverse functional groups through the displacement of the bromide ion.

The formation of new carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. The bromomethyl group can be converted into a nucleophilic Grignard reagent by reaction with magnesium metal, which can then react with various electrophiles. More commonly, the benzylic bromide itself acts as the electrophile in transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have been developed for benzylic halides, expanding the scope of well-known methods like the Suzuki-Miyaura and Heck reactions. nih.govnih.gov The Suzuki-Miyaura coupling of benzylic halides with organoboron reagents, such as arylboronic acids or potassium aryltrifluoroborates, provides an effective route to diarylmethane derivatives and other methylene-linked biaryl systems. nih.govacs.org These reactions typically employ a palladium catalyst, a suitable ligand, and a base. nih.govrsc.org Similarly, the Heck reaction, which classically couples aryl halides with alkenes, has been adapted for benzylic halides, enabling the formation of allylbenzene (B44316) derivatives. nih.govwikipedia.orgbyjus.comrsc.org Nickel-catalyzed variants have also been developed, offering alternative reactivity and selectivity. nih.gov

| Reaction Type | Coupling Partners | Catalyst/Reagents | Product Type | Ref. |

| Suzuki-Miyaura | Benzylic Bromide + Arylboronic Acid | Pd(OAc)₂, JohnPhos, K₂CO₃, DMF (Microwave) | Diaryl- or Heteroaryl-methanes | nih.gov |

| Suzuki-Miyaura | Benzylic Bromide + K-Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O | Methylene-linked Biaryls | nih.gov |

| Heck Reaction | Benzylic Chloride + Alkene | Ni(COD)₂ / Ligand, Et₃SiOTf | 1,1-Disubstituted Olefins | nih.gov |

The bromide of this compound is readily displaced by a variety of heteroatom nucleophiles, providing direct pathways to amines, ethers, thioethers, and related compounds.

N-Nucleophiles: Primary and secondary amines react with the benzylic bromide to yield the corresponding secondary and tertiary amines, respectively. Other nitrogen-based nucleophiles like azide (B81097) can also be used to introduce the azido (B1232118) functional group, which is a precursor to primary amines via reduction.

O-Nucleophiles: Alkoxides and phenoxides react to form ethers. Carboxylate salts can be employed to synthesize esters.

S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles and react efficiently to produce thioethers (sulfides). nih.gov This reaction is often high-yielding and tolerant of various functional groups on the thiol. nih.gov

| Nucleophile Type | Example Nucleophile | Reagent Class | Product Functional Group |

| Nitrogen | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH), Sodium Azide (NaN₃) | Amines, Azides | Amine, Azide |

| Oxygen | Sodium Hydroxide (NaOH), Sodium Alkoxide (NaOR), Carboxylate (RCOO⁻) | Hydroxides, Alkoxides, Carboxylates | Alcohol, Ether, Ester |

| Sulfur | Sodium Hydrosulfide (NaSH), Thiol (RSH) / Base | Thiols, Thiolates | Thiol, Thioether |

Electrophilic Aromatic Substitution Reactions on the Dihydroindene Aromatic Ring

The benzene (B151609) ring of the dihydroindene core can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. msu.edu The position of substitution is directed by the existing substituents: the fused alkyl ring and the bromomethyl group. wikipedia.orgcognitoedu.org

Fused Alkyl Ring: This portion acts as an alkyl substituent, which is an activating group and an ortho, para-director. cognitoedu.org It increases the electron density of the aromatic ring, making it more nucleophilic and reactive towards electrophiles, particularly at the positions ortho and para to the point of fusion.

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom. Inductively withdrawing groups that lack lone pairs for resonance donation are typically meta-directors. organicchemistrytutor.comlibretexts.org

In this compound, the fused ring is at positions 3a and 7a, with the alkyl chain connecting to position 4. The activating, ortho, para-directing effect of the alkyl portion strongly influences the regioselectivity. The positions ortho to the alkyl fusion are 5 and 7, while the para position is not available on this fused ring system. The bromomethyl group at position 4 deactivates the ring and directs meta to itself, which would be positions 6. Therefore, a competition exists, but the activating nature of the alkyl group generally dominates, directing incoming electrophiles primarily to positions 5 and 7. Steric hindrance may influence the ratio of substitution at these positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). msu.eduwikipedia.org

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence | Predicted Major Sites |

| Fused Alkyl Ring | Electron-donating (Inductive, +I) | Activating | ortho, para | Positions 5 and 7 |

| Bromomethyl Group | Electron-withdrawing (Inductive, -I) | Deactivating (Weak) | meta | Position 6 |

Radical Reactions Involving the Bromomethyl Moiety and Dihydroindene Core

The benzylic C-H bonds of the precursor, 4-methyl-2,3-dihydro-1H-indene, are relatively weak, making them susceptible to radical abstraction. The formation of this compound itself is often achieved through a free-radical benzylic bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). researchgate.netmasterorganicchemistry.comyoutube.comchadsprep.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.comyoutube.com

The C-Br bond in the product can also undergo homolytic cleavage to generate the same stabilized benzylic radical. This property allows this compound to act as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the dormant polymer chain end by abstracting the bromine atom, allowing for the controlled growth of polymer chains from the dihydroindene core. nih.govumich.eduresearchgate.net

Cyclization and Rearrangement Pathways Initiated by the Bromomethyl Group

The reactive bromomethyl group can serve as an anchor point for intramolecular reactions, leading to the formation of new cyclic structures. If a nucleophilic group is present elsewhere in a molecule derived from this compound, an intramolecular nucleophilic substitution can occur, displacing the bromide and forming a new ring.

Furthermore, radical cyclization pathways are also possible. cureffi.org A radical generated at the benzylic position can add to a suitably positioned double or triple bond within the same molecule, leading to cyclic products. Transition-metal-catalyzed intramolecular reactions, such as the Heck reaction, can also be employed. For instance, a derivative containing a tethered alkene could undergo a palladium-catalyzed intramolecular cyclization, where the benzylic carbon adds across the double bond to form a new carbocycle. lookchem.com

Mechanistic Investigations of Key Transformations of this compound

The mechanisms of the reactions involving this compound are dictated by its structure as a benzylic halide.

Nucleophilic Substitution: These reactions can proceed through either an Sₙ1 or Sₙ2 pathway, and often a mixture of both. masterorganicchemistry.comreddit.comyoutube.com The primary nature of the carbon bearing the bromine favors the Sₙ2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. pressbooks.pub However, the benzylic position allows for the formation of a relatively stable benzylic carbocation intermediate, stabilized by resonance with the aromatic ring. khanacademy.org This stabilization opens up the possibility of an Sₙ1 pathway, particularly with weak nucleophiles or in polar protic solvents that can stabilize the carbocation intermediate. pressbooks.pub

Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Suzuki-Miyaura coupling involves a catalytic cycle. For a benzylic bromide electrophile, the cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with the organoboron species and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Radical Reactions: The mechanism of benzylic bromination with NBS involves radical chain reactions. chadsprep.com

Initiation: A radical initiator generates a small amount of bromine radicals (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen to form HBr and a resonance-stabilized benzylic radical. This benzylic radical then reacts with Br₂ (generated from the reaction of HBr with NBS) to form the product and a new bromine radical.

Termination: Two radicals combine to end the chain.

Stereochemical Outcomes and Regioselectivity Control in Reactions

The structural features of this compound heavily influence the regioselectivity and stereochemical outcomes of its reactions.

Regioselectivity Control

The term regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the C-Br bond of the bromomethyl group is the most reactive site in the molecule for a majority of common transformations. The benzylic position makes this bond significantly weaker and more susceptible to cleavage than the aromatic or aliphatic C-H bonds, or the C-C bonds of the skeleton.

Consequently, reactions with nucleophiles or those initiated under radical conditions exhibit extremely high regioselectivity, with functionalization occurring exclusively at the benzylic carbon of the bromomethyl group. For example, a nucleophile such as cyanide (CN⁻) will attack the -CH₂- carbon to displace the bromide, rather than attacking the aromatic ring or the aliphatic indane framework. This inherent reactivity provides excellent regiochemical control, making the compound a useful building block for introducing the (2,3-dihydro-1H-inden-4-yl)methyl moiety.

| Reagent Class | Example Reagent | Targeted Position | Reaction Type | Product Type |

| Nucleophiles | Sodium Azide (NaN₃) | Bromomethyl Carbon | SN2 Substitution | 4-(Azidomethyl)-2,3-dihydro-1H-indene |

| Nucleophiles | Potassium Acetate (KOAc) | Bromomethyl Carbon | SN2 Substitution | 4-(Acetoxymethyl)-2,3-dihydro-1H-indene |

| Reducing Agents | Tributyltin Hydride (Bu₃SnH) / AIBN | Bromomethyl Group | Radical Reduction | 4-Methyl-2,3-dihydro-1H-indene |

| Grignard Reagents | Phenylmagnesium Bromide (PhMgBr) | Bromomethyl Carbon | Nucleophilic Substitution | 4-Benzyl-2,3-dihydro-1H-indene |

Stereochemical Outcomes

Stereochemistry becomes a factor in reactions where a new chiral center is formed or when the starting material is chiral. The parent molecule, this compound, is achiral as it possesses a plane of symmetry.

In a typical nucleophilic substitution reaction, the incoming nucleophile replaces the bromine atom. The product, 4-(nucleophilomethyl)-2,3-dihydro-1H-indene, also remains achiral because the benzylic carbon is a methylene (B1212753) group (-CH₂-) and no new stereocenter is created.

Stereochemical considerations would become relevant under specific hypothetical circumstances:

Chirally Modified Substrate: If the indane ring itself were substituted in a way that renders the molecule chiral (e.g., with a substituent at the 1- or 2-position), the two protons on the bromomethyl carbon could become diastereotopic. In such a case, a stereoselective reaction that distinguishes between these two protons would be possible, although such examples are not documented for this specific compound.

Formation of a New Stereocenter: If the attacking nucleophile or a subsequent reaction step leads to the creation of a new chiral center, the stereochemical outcome would depend on the mechanism. However, for simple substitution at the bromomethyl group, this does not apply.

Because the most common reactions of this compound involve simple substitution at an achiral center, stereochemical control is not a primary consideration for its direct functionalization.

Computational Chemistry and Theoretical Studies of 4 Bromomethyl 2,3 Dihydro 1h Indene

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods) for Molecular Properties

No published studies were identified that detail electronic structure calculations, such as those using Density Functional Theory (DFT) or ab initio methods, specifically for 4-(Bromomethyl)-2,3-dihydro-1H-indene. Such calculations would typically provide insights into molecular properties like orbital energies (HOMO/LUMO), electron density distribution, and dipole moment, but this data is not available.

Conformational Analysis and Energy Landscapes of this compound

There is no available research on the conformational analysis or the potential energy landscapes of this compound. This type of study would involve mapping the energy of the molecule as a function of its bond rotations, particularly concerning the bromomethyl group and the dihydroindene ring system, to identify the most stable conformations.

Reaction Mechanism Modeling and Transition State Characterization for Key Reactions

A search for computational models detailing reaction mechanisms involving this compound did not yield any specific results. Theoretical studies in this area would characterize the transition states of its reactions, for example, in nucleophilic substitution at the bromomethyl group, providing activation energies and mechanistic pathways. However, such specific modeling for this compound has not been published.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

While experimental spectroscopic data for various compounds exist, a specific computational study predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound and correlating them with experimental data is not found in the literature.

In Silico Assessment of Synthetic Accessibility and Reaction Predictability

There are no dedicated in silico studies assessing the synthetic accessibility or predicting the reaction outcomes for this compound. Such assessments are often part of broader computational platforms for synthesis planning, but specific published research focusing on this molecule is absent.

Synthetic Utility and Applications of 4 Bromomethyl 2,3 Dihydro 1h Indene As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The primary utility of 4-(bromomethyl)-2,3-dihydro-1H-indene as a synthetic precursor lies in the high reactivity of its bromomethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the 2,3-dihydro-1H-inden-4-ylmethyl moiety into a wide array of molecular structures.

Research has shown that the bromomethyl group can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These substitution reactions are fundamental for elaborating the core structure into more complex derivatives. For instance, reaction with an amine can introduce a side chain that is crucial for biological activity, while reaction with a thiol can be a key step in the synthesis of certain agrochemicals or materials.

Furthermore, the C-Br bond is amenable to transformations that form new carbon-carbon bonds, a cornerstone of complex molecule synthesis. The compound can serve as a precursor for organometallic reagents or participate directly in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for constructing biaryl systems or introducing vinyl groups. The indane nucleus is a structural motif found in various pharmacologically active compounds, making this compound a valuable starting material for accessing these complex targets. researchgate.netresearchgate.net

Below is a table summarizing representative transformations of the bromomethyl group.

| Reagent/Catalyst | Reaction Type | Product Functional Group |

| Amine (R-NH₂) | Nucleophilic Substitution | Secondary Amine (-CH₂-NH-R) |

| Thiol (R-SH) | Nucleophilic Substitution | Thioether (-CH₂-S-R) |

| Alkoxide (R-O⁻) | Nucleophilic Substitution | Ether (-CH₂-O-R) |

| Cyanide (CN⁻) | Nucleophilic Substitution | Nitrile (-CH₂-CN) |

| Arylboronic Acid / Pd Catalyst | Suzuki Coupling | Arylmethyl (-CH₂-Ar) |

Role in the Construction of Diverse Fused-Ring Systems and Polycycles

The rigid bicyclic structure of the indene (B144670) core makes it an attractive foundation for the synthesis of more complex, multi-cyclic systems. researchgate.net Fused-ring and polycyclic compounds are of significant interest in medicinal chemistry and materials science due to their well-defined three-dimensional shapes and unique electronic properties. researchgate.net this compound serves as a key starting material for synthetic strategies aimed at building such elaborate architectures.

A common strategy involves using the bromomethyl group to tether the indane scaffold to another cyclic or acyclic molecule through an alkylation reaction. The resulting intermediate can then undergo an intramolecular cyclization to form a new fused ring. Methodologies like intramolecular Friedel-Crafts reactions or transition metal-catalyzed cascade cyclizations are employed to construct these complex polycyclic frameworks. rsc.org For example, the indene unit could be attached to a phenol, and a subsequent acid-catalyzed cyclization could lead to a fused chromene-type structure. The development of novel synthetic strategies, such as tandem Prins-type cyclizations and [4+2] or [3+2] annulations, has further expanded the ability to rapidly construct polycyclic architectures from indene-derived precursors. rsc.orgnih.govmdpi.com

Intermediate for the Development of Novel Pharmaceutical Scaffolds and Agrochemically Relevant Structures

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. researchgate.net Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.netnih.gov this compound is a critical intermediate for synthesizing libraries of these derivatives for drug discovery programs.

The ability to easily modify the compound via its bromomethyl handle allows medicinal chemists to perform structure-activity relationship (SAR) studies. By introducing different functional groups, researchers can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. For example, research into novel tubulin polymerization inhibitors has identified dihydro-1H-indene analogues as potent anticancer agents. nih.gov Similarly, indene derivatives have been designed and synthesized as agonists for the retinoic acid receptor α (RARα), establishing the indene skeleton as a promising framework for developing new therapeutics. mdpi.com The synthesis of these potent molecules often relies on intermediates where a reactive group, such as a bromomethyl group, is present on the indene core to facilitate the attachment of other key structural components.

The table below highlights some therapeutic areas where the indene scaffold has been explored.

| Scaffold Type | Therapeutic Target/Area | Reference |

| Dihydro-1H-indene derivatives | Tubulin Polymerization Inhibitors (Anticancer) | nih.gov |

| Indene-based compounds | Retinoic Acid Receptor α (RARα) Agonists | mdpi.com |

| Dispiro-indene-pyrrolidine derivatives | Antitumor and Anti-inflammatory | nih.gov |

| General Indene Analogues | Antimicrobial, Antiallergic | researchgate.netresearchgate.net |

Applications in Polymer Chemistry and Materials Science as a Monomer or Cross-linking Agent

In materials science, the indene framework is of interest for creating polymers with specific thermal and electronic properties. Copolymers of indene and ethenylbenzene (styrene) are known, demonstrating the capacity of the indene structure to be incorporated into polymer chains. epa.gov this compound offers multiple avenues for application in polymer chemistry.

Firstly, it can be functionalized to act as a monomer. The bromomethyl group can be converted into a polymerizable functional group, such as an acrylate (B77674) or a vinyl group, through straightforward chemical reactions. The resulting monomer could then be polymerized to create polymers with pendent indane groups, which could enhance the thermal stability or modify the refractive index of the final material.

Secondly, it can be used as a cross-linking agent. The reactive C-Br bond can react with nucleophilic sites on existing polymer chains (e.g., hydroxyl or amine groups) to form covalent bonds between them. This cross-linking process is crucial for improving the mechanical strength, thermal resistance, and solvent resistance of polymeric materials. google.com Brominated indene derivatives are also considered precursors for building conjugated polymers, which are essential materials for organic electronics such as organic light-emitting diodes (OLEDs).

Development of Novel Synthetic Reagents and Methodologies Utilizing the Bromomethyl Group

Beyond its direct use in building larger molecules, this compound serves as a valuable substrate for the development and validation of new synthetic methods. The compound features a reactive benzylic bromide on a well-defined and rigid scaffold, making it an ideal model system for exploring the scope and limitations of new chemical reactions.

The predictable reactivity of the C-Br bond allows chemists to test novel transition metal-catalyzed coupling reactions, new protocols for nucleophilic substitution, or innovative organometallic transformations. For example, it could be used to generate a novel organolithium or Grignard reagent via lithium-halogen exchange or reaction with magnesium. The subsequent reactions of these new organometallic reagents with various electrophiles could establish new methodologies for C-C bond formation. The development of new synthetic pathways, such as novel methods for creating diepoxides from halogenated indene precursors, highlights the ongoing innovation in the chemistry of this structural class. nih.gov

Future Research Directions and Emerging Trends in the Study of 4 Bromomethyl 2,3 Dihydro 1h Indene

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. epitomejournals.compaperpublications.org Future research on 4-(bromomethyl)-2,3-dihydro-1H-indene will likely focus on incorporating these principles into its synthetic routes.

Key areas of development include:

Use of Greener Solvents: Shifting from traditional, often hazardous, organic solvents to more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. paperpublications.orgmdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. epitomejournals.com This involves favoring addition reactions over substitution or elimination reactions where possible.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste and enable reactions to proceed under milder conditions. epitomejournals.com Research could explore novel catalysts for the bromination and functionalization steps that are recoverable and reusable.

Renewable Feedstocks: Investigating synthetic routes that begin from renewable raw materials rather than petroleum-based sources. paperpublications.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. paperpublications.orgmdpi.com Microwave-assisted and ultrasonic-assisted syntheses are promising technologies in this regard. mdpi.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Safer Solvents | Replacing solvents like carbon tetrachloride in bromination with greener alternatives. |

| Atom Economy | Designing cyclization strategies for the indane core that minimize byproduct formation. |

| Catalysis | Using solid-supported catalysts for easier separation and recycling in functionalization reactions. |

| Renewable Feedstocks | Exploring bio-derived precursors for the synthesis of the indane scaffold. |

| Energy Efficiency | Utilizing microwave-assisted reactions to shorten reaction times and reduce energy input. mdpi.com |

Advanced Strategies for Chemo-, Regio-, and Stereoselective Functionalization

The precise control over the arrangement of atoms in a molecule is crucial for its function, particularly in pharmaceuticals. Future research will focus on advanced strategies to selectively functionalize the this compound molecule.

Emerging strategies include:

C-H Functionalization: Directing reactions to activate and transform specific carbon-hydrogen bonds on the indane scaffold. rsc.org This allows for the introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient syntheses. organic-chemistry.org

Cascade Reactions: Designing multi-step reactions that occur in a single pot. This approach can rapidly build molecular complexity from simple starting materials, saving time, resources, and reducing waste. nih.gov

Asymmetric Catalysis: Using chiral catalysts to control the stereochemistry of reactions, leading to the synthesis of single enantiomers of indane derivatives. This is particularly important for developing drug candidates, where different enantiomers can have vastly different biological activities.

Novel Coupling Chemistries: Exploring new transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds at specific positions on the indane ring with high selectivity. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical research and manufacturing by enabling reactions to be performed in continuous-flow reactors rather than traditional batch flasks. thieme.deillinois.edu

The integration of these technologies offers several advantages for the study of this compound:

Enhanced Safety: The reactive bromomethyl group and potentially hazardous reagents can be handled more safely in the small, controlled environment of a flow reactor. thieme.deresearchgate.net

Improved Control and Reproducibility: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and better reproducibility. illinois.edusemanticscholar.org

Rapid Optimization: Automated platforms can perform numerous experiments with varying conditions in a short period, significantly accelerating the optimization of synthetic routes and functionalization reactions. nih.govresearchgate.net

Scalability: Reactions developed in flow chemistry can often be scaled up more easily and safely for industrial production compared to batch processes. researchgate.netwiley-vch.de This is particularly relevant for producing larger quantities of promising indane derivatives for further testing.

| Technology | Benefit for this compound Research |

| Flow Chemistry | Safer handling of brominating agents and organometallic intermediates. thieme.dewiley-vch.de |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions for derivatization. nih.govnih.gov |

| Microreactors | Superior heat and mass transfer for highly exothermic or fast reactions. thieme.de |

| Online Analytics | Real-time monitoring of reaction progress for precise control and optimization. |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

Moving beyond traditional synthetic methods, future research will explore novel ways to manipulate the this compound structure.

Areas of interest include:

Photoredox Catalysis: Using light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. This could open up new pathways for functionalizing the indane core.

Electrosynthesis: Employing electricity to mediate redox reactions, offering a green and often highly selective alternative to chemical oxidants and reductants.

Frustrated Lewis Pairs (FLPs): Utilizing combinations of Lewis acids and bases that are sterically hindered from neutralizing each other to activate small molecules and catalyze unique transformations.

Nickel-Catalyzed Reactions: Investigating the use of nickel catalysts, which are more abundant and less expensive than precious metals like palladium, for C-H functionalization and cross-coupling reactions involving the indane scaffold. organic-chemistry.org

Synergistic Application of Experimental and Computational Methods for Discovery and Optimization

The combination of laboratory experiments with powerful computational tools is accelerating the pace of chemical discovery. frontiersin.org

For this compound, this synergy can be applied to:

Reaction Prediction and Mechanism Elucidation: Using quantum mechanical methods like Density Functional Theory (DFT) to predict the outcome of unknown reactions and understand detailed reaction mechanisms. mdpi.com This can guide the design of more efficient synthetic routes.

Catalyst Design: Computationally screening virtual libraries of catalysts to identify the most promising candidates for a specific transformation before they are synthesized and tested in the lab.

Process Optimization: Employing machine learning algorithms, such as Bayesian optimization, to analyze experimental data and intelligently suggest the next set of experiments to quickly find the optimal reaction conditions. youtube.com This data-driven approach can significantly reduce the number of experiments needed. frontiersin.org

By embracing these future directions, the scientific community can continue to build upon the synthetic utility of this compound, paving the way for the discovery of new molecules with valuable applications in medicine and materials.

常见问题

Q. What are the optimal synthetic routes for preparing 4-(Bromomethyl)-2,3-dihydro-1H-indene?

The synthesis typically involves bromination of a pre-functionalized indene core. For example:

- Step 1 : Start with 2,3-dihydro-1H-inden-1-one. Brominate at the 4-position using bromine (Br₂) in a solvent like dichloromethane (DCM) at 0–5°C .

- Step 2 : Reduce the ketone group to a methylene group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by bromination of the resulting alcohol with PBr₃ .

Q. Key Parameters :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, DCM, 0–5°C | 70–80 |

| Reduction | LiAlH₄, THF, reflux | 85–90 |

Validation : Monitor intermediates via TLC and confirm purity using H NMR.

Q. How can the structure of this compound be characterized?

Use a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR to confirm substituent positions (e.g., bromomethyl at C4, dihydroindene backbone).

- X-ray Diffraction : For crystalline derivatives (e.g., analogous compounds like 4-Bromo-2-(4-fluorobenzylidene)indan-1-one), resolve bond lengths and angles to confirm spatial arrangement .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular weight (expected: ~215.06 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatility and potential release of HBr .

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .

Advanced Research Questions

Q. How can enantioselective synthesis of dihydroindene derivatives be achieved?

Employ dynamic kinetic resolution (DKR) :

Q. Mechanistic Insight :

- Enzymatic hydrolysis of the ester group directs stereochemistry.

- TBD catalyzes in situ racemization of unreacted substrate, enabling near-quantitative yield.

Q. What biological activities are associated with dihydroindene derivatives, and how are they assessed?

- Cytotoxicity Screening : Test against cancer cell lines (e.g., A549, MCF-7) using MTT assays. Derivatives like indidenes A–C show IC₅₀ values of 2.2–7.2 μM .

- Enzyme Inhibition : Study interactions with peptidyl-prolyl isomerases (e.g., via fluorescence polarization assays) using biaryl indanyl ketone derivatives .

Q. Table: Biological Activity Data

| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Indidene A (rac-1) | A549 | 2.2 ± 0.1 | Apoptosis induction |

| Indidene B | MCF-7 | 4.8 ± 0.3 | ROS generation |

Q. How do computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G** level to predict electrophilic sites (e.g., bromomethyl group as a leaving group in SN2 reactions) .

- Molecular Docking : Simulate binding to biological targets (e.g., serotonin transporters) using AutoDock Vina. Compare with experimental IC₅₀ values to validate models .

Example : Docking of (+)-cis-2,3-dihydro-2-[(methylamino)methyl]-1-[4-(trifluoromethyl)phenoxy]-1H-indene (a serotonin inhibitor) reveals hydrophobic interactions with Trp-123 and Tyr-176 residues .

Q. How can contradictory data in reaction yields or biological activities be resolved?

- Reproducibility Checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Meta-Analysis : Compare datasets across studies (e.g., cytotoxicity variations due to cell passage number or assay protocols) .

- Advanced Analytics : Use LC-MS/MS to trace byproducts or degradation compounds affecting biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。